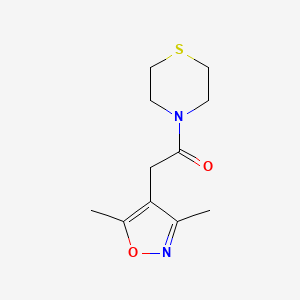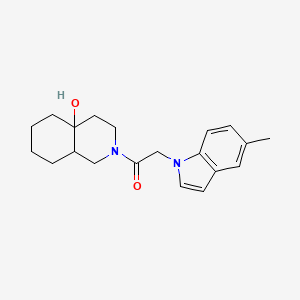![molecular formula C18H22N2O2 B11143177 (1E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-ylidene)hydrazine](/img/structure/B11143177.png)
(1E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE is a complex organic compound with a unique structure that includes a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include hydrazine, dimethyl compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of [(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The hydrazine moiety in the compound can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but less complex structure.
Dimethylhydrazine: Shares the hydrazine moiety but has different substituents, leading to distinct properties.
Uniqueness
Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-(9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-ylidene)hydrazine |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(20-19)21-16(14)10-15(11)22-18/h9-10H,3-8,19H2,1-2H3/b20-17+ |
InChI Key |
WZXAZWCTODXSBZ-LVZFUZTISA-N |
Isomeric SMILES |
CC1(CCC2=CC3=C(C=C2O1)O/C(=N/N)/C4=C3CCCC4)C |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=NN)C4=C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11143095.png)
![2-(4-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11143101.png)
![2-(4-Methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143106.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143112.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11143133.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11143136.png)
![(9S)-3'-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11143141.png)
![2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11143155.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11143157.png)
![5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11143161.png)
![(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11143162.png)

![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11143171.png)
